molecular formula C21H16O3 B5747625 benzyl 9H-xanthene-9-carboxylate

benzyl 9H-xanthene-9-carboxylate

Cat. No.: B5747625
M. Wt: 316.3 g/mol
InChI Key: TWUZSJFCBDEVPQ-UHFFFAOYSA-N
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Description

Benzyl 9H-xanthene-9-carboxylate is a synthetic organic compound belonging to the xanthene family Xanthenes are oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl 9H-xanthene-9-carboxylate typically involves the esterification of xanthene-9-carboxylic acid with benzyl alcohol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: Benzyl 9H-xanthene-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form xanthone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Xanthone derivatives.

    Reduction: Benzyl 9H-xanthene-9-carbinol.

    Substitution: Various benzyl-substituted xanthene derivatives.

Scientific Research Applications

Benzyl 9H-xanthene-9-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its xanthene core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of benzyl 9H-xanthene-9-carboxylate involves its interaction with various molecular targets and pathways. The xanthene core can interact with cellular components, leading to changes in cellular processes. For example, its potential anti-inflammatory activity may involve the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

    Xanthone: The parent compound of the xanthene family, known for its diverse biological activities.

    Thioxanthone: A sulfur-containing analogue with similar properties but different reactivity.

    Fluorene: A structurally related compound with different electronic properties.

Uniqueness: Benzyl 9H-xanthene-9-carboxylate is unique due to its benzyl ester group, which can be easily modified to introduce various functional groups. This makes it a versatile intermediate in organic synthesis and drug development.

Properties

IUPAC Name

benzyl 9H-xanthene-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O3/c22-21(23-14-15-8-2-1-3-9-15)20-16-10-4-6-12-18(16)24-19-13-7-5-11-17(19)20/h1-13,20H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUZSJFCBDEVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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